molecular formula C8H12N2O B6589096 1-methyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde CAS No. 1714962-68-1

1-methyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde

Cat. No.: B6589096
CAS No.: 1714962-68-1
M. Wt: 152.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group, an isopropyl group, and an aldehyde functional group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-2-(propan-2-yl)-1H-imidazole with an oxidizing agent to introduce the aldehyde functional group. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst, nitro groups using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 1-methyl-2-(propan-2-yl)-1H-imidazole-5-carboxylic acid.

    Reduction: 1-methyl-2-(propan-2-yl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

1-methyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. The imidazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-methyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde can be compared with other imidazole derivatives:

    1-methyl-2-(propan-2-yl)-1H-imidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    1-methyl-1H-imidazole-5-carbaldehyde: Lacks the isopropyl group, which may affect its steric and electronic properties.

    2-(propan-2-yl)-1H-imidazole-5-carbaldehyde: Lacks the methyl group, which can influence its reactivity and interactions with other molecules.

The presence of both the methyl and isopropyl groups in this compound makes it unique in terms of its steric and electronic properties, which can influence its reactivity and applications in various fields.

Properties

CAS No.

1714962-68-1

Molecular Formula

C8H12N2O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.